An In-depth Technical Guide to the Chemical Properties and Medicinal Potential of Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one and its Derivatives
An In-depth Technical Guide to the Chemical Properties and Medicinal Potential of Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one and its Derivatives
Abstract
The hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one core is a saturated bicyclic lactam that has emerged as a privileged scaffold in modern medicinal chemistry. While data on the unsubstituted parent compound is limited, its derivatives have been extensively explored as potent and selective modulators of critical biological targets. This guide provides a comprehensive analysis of the chemical properties, synthesis, and characterization of this heterocyclic system. By integrating data from analogous structures and detailed patent literature, we offer field-proven insights into the strategic derivatization and application of this scaffold, with a particular focus on its role in the development of novel therapeutics for autoimmune diseases.
Molecular Overview and Strategic Importance
The foundational structure, hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one, is a bicyclic diamine containing a lactam moiety. Its rigid, three-dimensional architecture provides a robust framework for the precise spatial orientation of functional groups, a critical feature for achieving high-affinity and selective interactions with protein targets.
| Property | Value | Source |
| IUPAC Name | hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one | - |
| CAS Number | 929047-73-4 | Commercial Supplier |
| Molecular Formula | C₇H₁₃N₃O | Commercial Supplier |
| Molecular Weight | 155.20 g/mol | Commercial Supplier |
The true value of this scaffold lies in its capacity for strategic derivatization, which has been expertly demonstrated in the development of inhibitors for Toll-Like Receptors (TLRs).[1][2][3] The core structure contains multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Figure 1: Core structure and key sites for chemical modification.
Synthesis and Mechanistic Considerations
The construction of the hexahydropyrazino[1,2-a]pyrazinone scaffold is not trivial and requires a multi-step approach. A validated and robust strategy, adapted from methodologies disclosed in patent literature for the synthesis of complex derivatives, involves a key intramolecular cyclization step.[1][4]
The general principle involves constructing a linear precursor containing two appropriately functionalized piperazine moieties, followed by a base- or acid-mediated cyclization to form the bicyclic lactam. This approach offers high convergence and allows for the introduction of diversity elements at various stages.
Representative Synthetic Protocol
A plausible and effective synthesis can be achieved through the following multi-step sequence. This protocol is a representative example based on established chemical transformations for this class of compounds.
Step 1: Reductive Amination. A substituted piperazin-2-one is reacted with a suitable aldehyde-containing fragment under reductive amination conditions. The choice of reducing agent is critical; sodium triacetoxyborohydride is often preferred as it is mild and tolerant of a wide range of functional groups. This step couples the two key nitrogen-containing rings.
Step 2: Deprotection. A protecting group on the second piperazine nitrogen (e.g., a Boc group) is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane). This unmasks the secondary amine required for the subsequent cyclization.
Step 3: Intramolecular Cyclization/Lactam Formation. The deprotected intermediate undergoes a spontaneous or base-catalyzed intramolecular cyclization. The secondary amine attacks an ester or a related electrophilic group on the adjacent side chain, displacing a leaving group (e.g., methanol from a methyl ester) to form the thermodynamically stable six-membered lactam ring, thus completing the bicyclic core.
Figure 2: Generalized synthetic workflow for the scaffold.
Spectroscopic and Physicochemical Profile (Predicted)
While comprehensive experimental spectra for the unsubstituted parent compound are not publicly available, a detailed and accurate profile can be predicted based on the known spectroscopic properties of bicyclic lactams and related pyrazine derivatives.[5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The saturated, conformationally restricted bicyclic system results in a complex but interpretable NMR spectrum. Protons on the ring system would appear in the aliphatic region, with their chemical shifts influenced by adjacent nitrogen atoms and the amide carbonyl.
| Predicted ¹H NMR Data | |
| Chemical Shift (δ, ppm) | Assignment & Rationale |
| 3.5 - 4.5 | Protons alpha to the amide nitrogen (N5) and the bridgehead nitrogen (N8). Highly deshielded. |
| 2.8 - 3.5 | Protons alpha to the secondary amine (N2) and the amide carbonyl (C1). |
| 1.8 - 2.8 | Remaining ring methylene protons. Complex, overlapping multiplets are expected. |
| 6.5 - 8.0 | Amide N-H proton (if visible, solvent dependent). Broad singlet. |
| Predicted ¹³C NMR Data | |
| Chemical Shift (δ, ppm) | Assignment & Rationale |
| 165 - 175 | Amide carbonyl carbon (C1). The most deshielded carbon. |
| 55 - 70 | Bridgehead carbons and carbons alpha to nitrogen atoms. |
| 40 - 55 | Carbons alpha to the secondary amine (N2). |
| 25 - 40 | Remaining aliphatic carbons in the ring system. |
Infrared (IR) Spectroscopy
The IR spectrum is dominated by features characteristic of a secondary amide (lactam) and aliphatic amines.
| Predicted IR Absorption Data | |
| Frequency (cm⁻¹) | Assignment |
| 3200 - 3400 | N-H stretching (amide and secondary amine). |
| 2850 - 3000 | C-H stretching (aliphatic). |
| 1640 - 1680 | C=O stretching (amide I band). This is a strong, characteristic peak for the lactam. [5][6] |
| 1100 - 1300 | C-N stretching. |
Mass Spectrometry (MS)
Electron ionization (EI) or electrospray ionization (ESI) would be suitable. The molecular ion peak is expected to be prominent.
-
Molecular Ion (M⁺): m/z = 155.11 (for C₇H₁₃N₃O).
-
Key Fragmentation: Fragmentation patterns would likely involve the loss of CO (m/z = 28) from the lactam, and various cleavages of the piperazine rings, leading to characteristic daughter ions. The specific fragmentation pathways are crucial for confirming the structure of derivatives.[7]
Application in Drug Discovery: A Case Study on Toll-Like Receptor (TLR) Inhibition
The most significant application of the hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one scaffold to date is in the development of inhibitors for endosomal Toll-Like Receptors (TLRs), specifically TLR7, TLR8, and TLR9.[1][2][3]
Mechanism of Action and Therapeutic Rationale
TLRs 7, 8, and 9 are critical components of the innate immune system that recognize nucleic acids from pathogens.[1] However, in autoimmune diseases like Systemic Lupus Erythematosus (SLE), these receptors can be aberrantly activated by self-derived nucleic acids, leading to chronic inflammation and tissue damage.[3] The simultaneous inhibition of TLR7, 8, and 9 is therefore a highly sought-after therapeutic strategy.
Compounds based on the hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one core have been designed to act as potent antagonists of these receptors.[1][4] By occupying the ligand-binding domain, these small molecules prevent the downstream signaling cascade that leads to the production of inflammatory cytokines like type I interferons.
Figure 3: Inhibition of the TLR7/8/9 signaling pathway.
The patent literature discloses numerous derivatives with potent inhibitory activity, often in the nanomolar range, demonstrating the effectiveness of this scaffold for generating high-affinity ligands.[1][2]
Conclusion and Future Directions
The hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one scaffold represents a significant platform for the development of novel therapeutics. Its synthetic tractability and rigid, three-dimensional structure make it an ideal starting point for generating libraries of compounds for structure-activity relationship (SAR) studies. The demonstrated success in targeting the challenging TLR family underscores its potential. Future research will likely focus on exploring this scaffold against other target classes, such as kinases and proteases, and on optimizing its ADME (absorption, distribution, metabolism, and excretion) properties for the development of orally bioavailable drugs. This guide serves as a foundational resource for scientists aiming to leverage the unique chemical properties of this promising heterocyclic system.
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